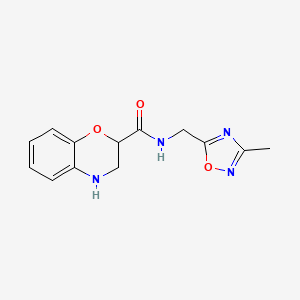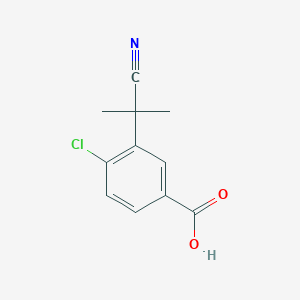![molecular formula C15H18N4O2 B8349002 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol](/img/structure/B8349002.png)
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antiviral, antitumor, and immunomodulatory properties. The unique structure of this compound, featuring an imidazoquinoline core with an ethoxymethyl and amino group, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl chloroacetate in the presence of a base can yield the imidazoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can modify the imidazoquinoline core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating immune responses and its potential as an antiviral agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol involves its interaction with molecular targets such as Toll-like receptors (TLRs). By binding to TLRs, the compound can activate signaling pathways that lead to the production of cytokines and other immune modulators. This activation can enhance the body’s immune response against infections and tumors .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another imidazoquinoline with antiviral and antitumor properties.
Resiquimod: Known for its potent immunomodulatory effects.
Tilorone: An antiviral compound with a similar imidazoquinoline structure.
Uniqueness
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxymethyl and amino groups enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]ethanol |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-9-12-18-13-14(19(12)7-8-20)10-5-3-4-6-11(10)17-15(13)16/h3-6,20H,2,7-9H2,1H3,(H2,16,17) |
InChI Key |
LQRYIPGCBAUCJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=C(N1CCO)C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



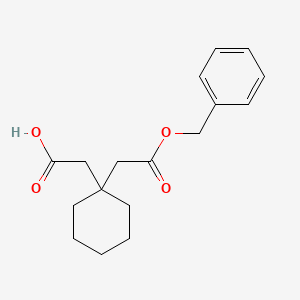

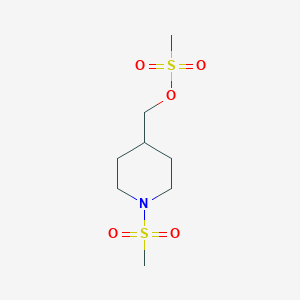
![Naphtho[1,2-d]thiazol-2-ylamine hydrobromide](/img/structure/B8348963.png)
![3-(2-tert-Butyl-4-hydroxymethyl-5-methylphenylsulfanyl)-4-hydroxy-6,6-bis[2-(3-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one](/img/structure/B8348968.png)
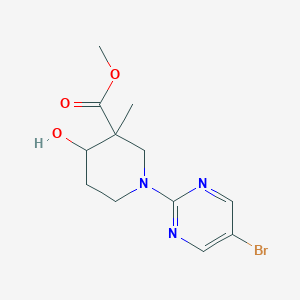
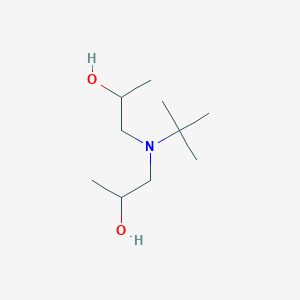
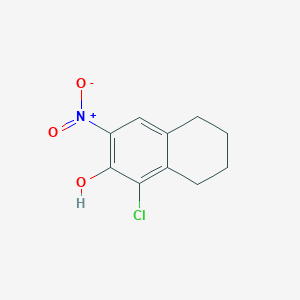
![2-{2-[1H-Imidazol-4-yl]ethylthio}-5-nitropyridine](/img/structure/B8348997.png)
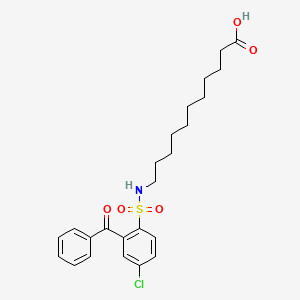
![2-Bromo-1-[4-(1,3-oxazol-5-yl)phenyl]-1-ethanone](/img/structure/B8349015.png)
